molecular formula C7H5NO5 B3021461 Chelidamic acid CAS No. 499-51-4

Chelidamic acid

Cat. No.: B3021461
CAS No.: 499-51-4
M. Wt: 183.12 g/mol
InChI Key: XTLJJHGQACAZMS-UHFFFAOYSA-N
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Description

This compound effectively coordinates with many metal ions and has wide applications in various fields, including biochemistry and medical chemistry . Chelidamic acid is known for its ability to form complexes with metal ions, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Chelidamic acid can be synthesized through several methods. One common synthetic route involves the reaction of diethyl oxalate with acetone, followed by cyclization and oxidation steps . The reaction conditions typically involve the use of a base such as sodium ethoxide and an oxidizing agent like potassium permanganate. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Chelidamic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include acids and bases for protonation and deprotonation, as well as metal salts for complexation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Chelidamic acid can be compared with other similar compounds, such as:

    Chelidonic acid: . It is used in the synthesis of 4-pyrone and has applications in plant biology.

    Meconic acid: Meconic acid is another dicarboxylic acid with a similar structure to this compound

This compound is unique in its ability to form stable complexes with a wide range of metal ions, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

4-oxo-1H-pyridine-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5NO5/c9-3-1-4(6(10)11)8-5(2-3)7(12)13/h1-2H,(H,8,9)(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLJJHGQACAZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=CC1=O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00160451
Record name Chelidamic acid
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Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

138-60-3, 499-51-4
Record name Chelidamic acid
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Record name Chelidamic acid
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Record name CHELIDAMIC ACID
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Record name Chelidamic acid
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Record name 1,4-dihydro-4-oxopyridine-2,6-dicarboxylic acid
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Record name 4-Hydroxypyridine-2,6-dicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of chelidamic acid?

A1: this compound has the molecular formula C7H5NO5 and a molecular weight of 183.12 g/mol. [, ]

Q2: What are the key spectroscopic features of this compound?

A2: this compound exhibits characteristic peaks in infrared (IR) spectroscopy corresponding to the stretching vibrations of its carboxyl and hydroxyl groups. The aromatic pyridine ring also contributes to its IR spectrum. Furthermore, nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. [, , ]

Q3: Can you describe the typical coordination modes of this compound with metal ions?

A3: this compound acts as a multidentate ligand, commonly coordinating to metal ions through one nitrogen atom from the pyridine ring and two oxygen atoms from the carboxylate groups, adopting a tridentate chelating mode. [, , , , , ]

Q4: What is known about the stability of this compound under various conditions?

A4: this compound exhibits good thermal stability, with decomposition starting above 280 °C. [] Its stability in different solvents varies, and it has shown good solubility in water and some organic solvents like DMF. []

Q5: How does the presence of water molecules influence the crystal structure of this compound complexes?

A5: Water molecules play a crucial role in the supramolecular assembly of this compound complexes. They often participate in extensive hydrogen bonding networks, connecting metal complexes, ligands, and other water molecules, leading to diverse crystal structures and influencing material properties. [, , , , ]

Q6: What catalytic applications have been explored for this compound-based materials?

A6: this compound-based metal-organic frameworks (MOFs) have shown promising activity as heterogeneous catalysts for reactions like alkene hydrogenation. [] The porous nature of these MOFs, along with the presence of catalytically active metal centers, contributes to their catalytic performance.

Q7: How has computational chemistry been used to understand the properties of this compound and its complexes?

A7: Density functional theory (DFT) calculations have been employed to study various aspects of this compound systems, including:

  • Analyzing the energetic features of anion-π interactions in crystal packing. []
  • Investigating the relationship between molecular orbitals and non-linear optical (NLO) properties in this compound complexes. []
  • Studying the influence of strong hydrogen bond interactions on the geometry of this compound complexes. []
  • Analyzing the smaller trans N–M–N angle observed in some complexes. []

Q8: How do structural modifications of this compound, like halogenation, affect its coordination behavior?

A8: Replacing the hydroxyl group in this compound with a chlorine atom, forming 4-chloro-2,6-pyridinedicarboxylic acid, alters its coordination behavior. While the hydroxyl group provides an additional metal coordination site, the chlorine atom promotes halogen-based intermolecular interactions within the resulting hybrid materials. []

Q9: Have any formulation strategies been explored to improve the stability or bioavailability of this compound-based compounds?

A10: While specific formulation strategies haven't been extensively discussed in the provided research, the use of dimethylammonium as a counterion in the synthesis of a zirconium chelidamate MOF (compound 3) may point toward improving solubility and processability. []

Q10: What analytical techniques are commonly employed to characterize and quantify this compound and its complexes?

A10: Several analytical techniques are used, including:

  • Elemental Analysis: Determining the elemental composition (CHN) of the compounds. [, , ]
  • Infrared Spectroscopy (IR): Identifying functional groups and analyzing their vibrations. [, , , ]
  • Ultraviolet-Visible Spectroscopy (UV-Vis): Investigating electronic transitions and complex formation. [, , ]
  • Single-crystal X-ray Diffraction: Determining the three-dimensional structure and molecular packing of crystalline materials. [, , , , , , , , , , , , , , , ]
  • Powder X-ray Diffraction (PXRD): Analyzing the crystal structure and phase purity of polycrystalline samples. []
  • Nuclear Magnetic Resonance Spectroscopy (NMR): Studying the structure and dynamics of molecules in solution. [, ]
  • Thermogravimetric Analysis (TGA): Investigating the thermal stability and decomposition behavior of materials. [, , ]
  • Fluorescence Spectroscopy: Studying the luminescence properties of lanthanide complexes. [, , , , ]
  • Potentiometric pH Titrations: Investigating the complexation equilibria and stability constants of metal-ligand interactions in solution. []
  • Gas Sorption Analysis: Evaluating the surface area and porosity of MOFs. []

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